Tcv 309

Beschreibung

Significance of Platelet-Activating Factor (PAF) in Systemic Inflammatory Responses and Pathophysiological Processes

Platelet-Activating Factor (PAF) is a crucial endogenous phospholipid mediator with profound implications in systemic inflammatory responses and various pathophysiological processes guidetopharmacology.orgwikipedia.org. Produced by numerous cell types, particularly those involved in host defense and inflammation, PAF exerts its effects through binding to the PAF receptor (PAFR) wikipedia.orgresearchgate.net. This interaction initiates diverse cellular responses critical to the inflammatory cascade nih.gov.

The multifaceted roles of PAF include inducing platelet aggregation, increasing vascular permeability, causing bronchoconstriction, and mediating chemotaxis of leukocytes wikipedia.orgnih.gov. Elevated levels of PAF are observed in response to various pathologies involving inflammation and cell damage frontiersin.org. Conditions such as sepsis, shock, traumatic injury, asthma, allergic reactions, and acute pancreatitis have all been associated with dysregulated PAF signaling wikipedia.orgnih.govresearchgate.netfrontiersin.orgbmj.com. In the context of inflammation, PAF contributes to the recruitment and activation of inflammatory cells, the release of other mediators, and alterations in vascular function wikipedia.orgresearchgate.net. Its involvement in amplifying inflammatory processes highlights its significance as a therapeutic target imrpress.com.

Historical Context of Platelet-Activating Factor Receptor (PAFR) Antagonist Development

The development of PAFR antagonists has been a significant area of research since the structural elucidation of PAF. The understanding of PAF's potent biological activities and its role in disease pathogenesis spurred efforts to develop compounds that could block its effects at the receptor level nih.gov. Early research focused on identifying molecules that could inhibit PAF-induced platelet aggregation, the initial defining characteristic of PAF frontiersin.org.

The discovery of natural products and the synthesis of various chemical entities led to the identification of numerous compounds exhibiting PAFR antagonistic activity researchgate.netnih.gov. These efforts explored diverse chemical structures, including those mimicking aspects of the PAF molecule itself, as well as entirely novel scaffolds researchgate.netnih.gov. While many potent PAFR antagonists were developed and tested in preclinical models, translating this success into clinically approved therapies has been challenging nih.govresearchgate.net. Issues such as efficacy in complex human diseases, pharmacokinetics, and safety profiles have contributed to the limited number of PAFR antagonists currently in clinical use nih.govresearchgate.net. However, the historical pursuit of PAFR antagonists has provided valuable insights into PAF signaling and the complexities of targeting this pathway nih.govresearchgate.net.

Current Academic Research Landscape and the Focus on TCV-309 as a Potent PAFR Antagonist

The current academic research landscape continues to investigate the roles of PAF and PAFR in various diseases and explore the potential of PAFR antagonists as therapeutic agents. Despite the challenges in clinical translation, research persists in identifying more effective and specific PAFR antagonists and understanding the contexts in which targeting PAF signaling can be beneficial researchgate.netimrpress.com.

TCV-309 is a compound that has garnered attention in this landscape due to its characterization as a potent and selective PAF antagonist medchemexpress.commedchemexpress.comnih.gov. Research on TCV-309 has explored its ability to inhibit PAF-induced effects in various experimental models. Studies have investigated its impact on platelet aggregation, hypotension, increased vascular permeability, bronchoconstriction, and mortality in animal models nih.gov. Furthermore, research has examined its potential beneficial effects in conditions such as endotoxic shock, anaphylactic shock, disseminated intravascular coagulation, ischemia-reperfusion injury, acute pancreatitis, and bone cancer pain medchemexpress.comnih.govbmj.complos.org. The focus on TCV-309 in current research reflects its utility as a pharmacological tool to probe the involvement of PAF in these conditions and its potential as a lead compound for further development nih.govplos.org.

Detailed research findings on TCV-309 highlight its potency in inhibiting PAF-induced responses. For instance, TCV-309 chloride has been shown to inhibit PAF-induced aggregation of rabbit and human platelets and [3H]PAF binding to rabbit platelet microsomes with low nanomolar IC50 values medchemexpress.commedchemexpress.com.

Here is a data table summarizing some in vitro findings:

| Assay | Species | IC50 (nM) | Citation |

| PAF-induced platelet aggregation | Rabbit | 33 | medchemexpress.commedchemexpress.com |

| PAF-induced platelet aggregation | Human | 58 | medchemexpress.commedchemexpress.com |

| [3H]PAF binding to platelet microsomes | Rabbit | 27 | medchemexpress.commedchemexpress.com |

In vivo studies have also demonstrated the efficacy of TCV-309 in inhibiting PAF-mediated effects. In rats, TCV-309 selectively inhibited PAF-induced hypotension, hemoconcentration, and death with low ED50 values medchemexpress.com. TCV-309 also showed protective effects in models of endotoxic and anaphylactic shock in rodents medchemexpress.comnih.govasm.org.

Here is a data table summarizing some in vivo findings in rodents:

| Effect Inhibited | Species | ED50 (µg/kg, i.v.) | Citation |

| PAF-induced hypotension | Rat | 2.7 | medchemexpress.com |

| PAF-induced hemoconcentration | Rat | 6.4 | medchemexpress.com |

| PAF-induced death | Rat | 1.7 | medchemexpress.com |

| Protection from death induced by PAF | Mouse | 2.1 | medchemexpress.com |

| Protection from death due to anaphylactic shock | Mouse | 2.6 | medchemexpress.com |

| Reversal of PAF-induced hypotension | Rat | 3.3 | medchemexpress.com |

| Reversal of endotoxin-induced hypotension | Rat | 1.2 | medchemexpress.com |

| Reduced biochemical and morphological alterations in caerulein-induced pancreatitis | Rat | 50 (µg/kg, i.p.) | bmj.com |

| Reduced biochemical and morphological alterations induced by exogenous PAF in pancreas | Rat | 50 (µg/kg, i.p.) | bmj.com |

| Attenuation of cytokine network induction in endotoxemia | Chimpanzee | 100-500 (µg/kg/h, i.v.) | oup.com |

| Amelioration of allodynia and improved pain behaviors in bone cancer pain | Mouse | Low doses | plos.org |

Research also suggests that TCV-309 may play a role in attenuating the induction of the cytokine network in experimental endotoxemia oup.com. Studies in chimpanzees showed that TCV-309 significantly inhibited the endotoxin-induced rise in cytokine levels oup.com. Furthermore, TCV-309 has been investigated for its potential in inhibiting increased MHC II expression in T lymphocytes, suggesting a possible role in transplantation or conditions involving ischemia-reperfusion injury tandfonline.com.

Despite promising preclinical data, clinical trials investigating TCV-309 in conditions like severe SIRS and septic shock have not shown statistically significant reductions in mortality, highlighting the complexities of translating preclinical findings to human diseases uninet.edu. However, research continues to explore the potential of TCV-309 and other PAFR antagonists, sometimes in combination with other therapies, for various inflammatory and pain conditions plos.orgresearchgate.net.

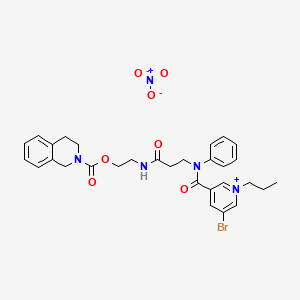

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

131311-25-6 |

|---|---|

Molekularformel |

C30H34BrN5O7 |

Molekulargewicht |

656.5 g/mol |

IUPAC-Name |

2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate nitrate |

InChI |

InChI=1S/C30H33BrN4O4.NO3/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;2-1(3)4/h3-11,19-20,22H,2,12-18,21H2,1H3;/q;-1/p+1 |

InChI-Schlüssel |

DVGLBKDNVHDMTD-UHFFFAOYSA-O |

Kanonische SMILES |

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-bromo-5-(N-phenyl-N-(2-((2-(1,2,3,4-tetrahydro-2-isoquinolylcarbonyloxy)ethyl)carbamoyl)ethyl)carbamoyl)-1-propylpyridinium nitrate TCV 309 TCV-309 |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Tcv 309 Action

Platelet-Activating Factor Receptor (PAFR) Binding Characterization

TCV-309 is characterized by its potent and selective binding to the PAF receptor medchemexpress.commedchemexpress.comprobechem.com. This interaction is key to its antagonistic activity, preventing PAF from eliciting its downstream effects scbt.com.

Inhibition of Ligand Binding to PAFR Sites, including [3H]PAF Binding to Rabbit Platelet Microsomes

Research has demonstrated that TCV-309 specifically inhibits the binding of [3H]PAF to PAFR sites. Studies using rabbit platelet microsomes have shown that TCV-309 effectively competes with [3H]PAF for binding to these receptors medchemexpress.commedchemexpress.combioscience.co.uk. The inhibitory potency is quantified by its IC50 value, which represents the concentration of TCV-309 required to inhibit 50% of the maximum binding of [3H]PAF.

| Ligand | Receptor Site | Species | IC50 Value | Citation |

| [3H]PAF | PAFR (microsomes) | Rabbit Platelet | 27 nM | medchemexpress.commedchemexpress.combioscience.co.uk |

Receptor Specificity in Modulating Platelet Aggregation in Diverse Species (e.g., Rabbit and Human Platelets)

TCV-309 exhibits specificity in inhibiting PAF-induced platelet aggregation in multiple species, including rabbits and humans medchemexpress.commedchemexpress.comprobechem.com. This indicates that TCV-309's antagonistic action on the PAF receptor is effective across species, although there can be variations in potency.

| Agonist | Effect Inhibited | Species | IC50 Value | Citation |

| PAF | Platelet Aggregation | Rabbit Platelet | 33 nM | medchemexpress.commedchemexpress.comprobechem.com |

| PAF | Platelet Aggregation | Human Platelet | 58 nM | medchemexpress.commedchemexpress.comjst.go.jpprobechem.com |

The consistent inhibition of PAF-induced aggregation in both rabbit and human platelets highlights TCV-309's potential as a broad-spectrum PAF antagonist medchemexpress.commedchemexpress.comprobechem.com.

Intracellular Signaling Pathway Modulation

As a PAFR antagonist, TCV-309 modulates intracellular signaling pathways that are typically activated upon PAF binding to its receptor scbt.com. The PAF receptor is a G protein-coupled receptor (GPCR), and its activation triggers various downstream signaling cascades windows.netnih.gov.

Interaction with G Protein-Coupled Receptor (GPCR) Signaling Pathways

The PAF receptor belongs to the GPCR family medchemexpress.comwindows.net. TCV-309, by binding to the PAFR, prevents the conformational changes necessary for the receptor to interact with and activate associated G proteins windows.net. This disruption of GPCR coupling inhibits the initiation of downstream signaling events that would normally be triggered by PAF scbt.com.

Influence on PAF-Induced Signal Transduction Cascades, including NF-κB Activation

PAF binding to its receptor activates multiple intracellular signaling pathways windows.net. While the precise details of TCV-309's influence on every PAF-induced cascade are extensive and cell-type dependent, its primary action as an antagonist blocks the initiation of these pathways.

One signaling pathway potentially influenced by PAF is the activation of NF-κB frontiersin.orgnih.gov. Studies investigating the effects of lysophosphatidylcholine (B164491) (lyso-PC), another phospholipid, on NF-κB activation in pancreatic cells found that TCV-309 did not alter this activation, suggesting that lyso-PC's effect on NF-κB in this context was independent of the PAF receptor nih.gov. However, in the context of hepatic ischemia/reperfusion injury induced by LPS, TCV-309 treatment suppressed NF-κB activation, suggesting a role for PAF in this specific inflammatory pathway nih.gov.

Direct and Indirect Cellular Interactions

TCV-309's primary cellular interaction is its direct binding to the PAF receptor on the surface of various cells that express this receptor scbt.com. These include platelets, neutrophils, monocytes/macrophages, endothelial cells, and potentially others nih.govuninet.eduaai.org. By blocking PAFR, TCV-309 indirectly affects the cellular responses mediated by PAF.

For example, TCV-309 can attenuate the priming effects of bronchoalveolar macrophages, which are mediated in part by PAF nih.gov. It has also been shown to block the increase in intracellular calcium concentration ([Ca2+]i) in hepatocytes induced by pancreatitis-associated ascitic fluid, suggesting that PAF in the fluid contributes to this effect researchmap.jp. In the context of liver injury, TCV-309 treatment reduced neutrophil accumulation, which is a process influenced by PAF signaling nih.gov.

TCV-309's ability to inhibit PAF-induced platelet aggregation is a direct consequence of its interaction with PAF receptors on platelets medchemexpress.commedchemexpress.comprobechem.com. Its effects on other cellular processes, such as inflammation and vascular permeability, are indirect, resulting from the blockade of PAF signaling pathways in relevant cell types nih.gov.

Pharmacological Characterization of Tcv 309 in Preclinical Experimental Systems

In Vitro Pharmacological Efficacy

Determination of Potency in Functional Assays Reflecting PAFR Antagonism

TCV-309 has been shown to potently inhibit the binding of [³H]PAF to rabbit platelet microsomes with an IC₅₀ value of 27 nM. It also inhibits PAF-induced aggregation of rabbit and human platelets with IC₅₀ values of 33 nM and 58 nM, respectively. probechem.commedchemexpress.com These findings indicate TCV-309's high affinity for the PAF receptor and its ability to block PAF-mediated platelet activation. In functional assays reflecting neutrophil mobility, TCV-309 demonstrated a selective inhibitory effect on PAF-directed neutrophil chemotaxis. nih.gov Furthermore, TCV-309, at a concentration of 0.1 µM, was shown to completely abolish the increase in cytosolic free Ca²⁺ induced by PAF (10⁻⁶ M) in human lung H292 epithelial cells and primary human bronchial epithelial cells, indicating its effectiveness in blocking PAF receptor-mediated signaling in these cell types. aai.org

| Assay Type | Species | IC₅₀ (nM) |

| [³H]PAF binding to PAFR | Rabbit | 27 |

| PAF-induced platelet aggregation | Rabbit | 33 |

| PAF-induced platelet aggregation | Human | 58 |

| PAF-induced Ca²⁺ increase in epithelial cells | Human | ~100 |

Assessment of Selectivity Against Other Agonist-Mediated Biological Responses

Studies have demonstrated the selectivity of TCV-309's antagonistic effects. In rabbit platelet aggregation studies, TCV-309 specifically inhibited PAF-induced aggregation with little to no effect on aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid. probechem.com In a porcine model of inflammatory coronary lesions, administration of TCV-309 abolished hyperconstrictive responses to PAF but not those induced by serotonin (B10506) or histamine, further highlighting its selectivity for the PAF receptor. nih.gov TCV-309's inhibitory effect on neutrophil mobility was also found to be selective for PAF-directed chemotaxis, not affecting responses to other chemoattractants like formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov

In Vivo Pharmacological Effects in Animal Models

Endotoxin-Induced Circulatory Dysfunction and Hemodynamic Stabilization

TCV-309 has shown beneficial effects on hemodynamics in animal models of endotoxin-induced shock. In Beagle dogs administered endotoxin (B1171834), TCV-309 significantly improved the depression of mean aortic pressure, cardiac output, left ventricular stroke work index, and urine volume. These results suggest that TCV-309 is a useful therapeutic agent for circulatory disturbances in endotoxin shock. nih.gov In rats with experimental disseminated intravascular coagulation (DIC) induced by endotoxin infusion, TCV-309 showed dose-dependent beneficial effects. nih.gov In chimpanzees subjected to experimental endotoxemia, TCV-309 attenuated the endotoxin-induced rise in cytokine levels, including TNF-α, IL-6, and IL-8, and reduced the appearance of soluble TNF receptors. nih.gov

| Animal Model | Endotoxin Dose | TCV-309 Dose | Key Hemodynamic Effects Observed | Citation |

| Dog | 3 mg/kg i.v. | 1 mg/kg i.v. | Improved mean aortic pressure, cardiac output, left ventricular stroke work index, urine volume. | nih.gov |

Attenuation of Systemic Hemato-Physiological Abnormalities Induced by Endotoxemia

In addition to hemodynamic effects, TCV-309 has been shown to attenuate hemato-physiological abnormalities in endotoxemia models. In rats with endotoxin-induced DIC, TCV-309 (1 mg/kg) significantly ameliorated the decrease in platelet count and plasma fibrinogen, prolonged prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT), and reduced the increase in fibrin (B1330869) and fibrinogen degradation products (FDP). nih.gov It also inhibited glomerular fibrin deposition and significantly decreased the increased plasma tissue factor (TF) activity observed in these rats. nih.gov A study in dogs treated with LPS showed that TCV-309 significantly reduced LPS-induced thrombocytopenia, suggesting PAF as a mediator in this process. mdpi.com However, in chimpanzees with experimental endotoxemia, TCV-309 did not affect endotoxin-induced neutrophilic leukocytosis or neutrophil degranulation as monitored by plasma levels of elastase-alpha 1-antitrypsin complexes. nih.gov

| Animal Model | Endotoxin/LPS | TCV-309 Dose | Key Hemato-Physiological Effects Observed | Citation |

| Rat | 1 mg/kg i.v. | >1 mg/kg i.v. | Ameliorated decreased platelet count and fibrinogen, prolonged PT/APTT, reduced FDP increase, inhibited glomerular fibrin deposition, decreased plasma TF activity. | nih.gov |

| Dog | LPS | TCV-309 | Significantly reduced LPS-induced thrombocytopenia. | mdpi.com |

| Chimpanzee | 4 ng/kg i.v. | 100/500 µg/kg/h | No effect on neutrophilic leukocytosis or neutrophil degranulation. | nih.gov |

Protective Efficacy in Models of Anaphylactic Shock

TCV-309 has demonstrated protective efficacy in animal models of anaphylactic shock. It has been reported to potently protect mice from death induced by PAF and due to anaphylactic shock with ED₅₀ values of 2.1 µg/kg and 2.6 µg/kg (i.v.), respectively. medchemexpress.com Another study also highlighted the beneficial effects of TCV-309 in anaphylactic shock in rodents. nih.govniph.go.jp

Modulation of Ischemia-Reperfusion Injury in Isolated Organs and Systemic Models

Ischemia-reperfusion (I/R) injury is a significant contributor to tissue damage in various clinical settings, including organ transplantation and myocardial infarction. PAF is implicated in the pathogenesis of I/R injury through its involvement in inflammation, neutrophil activation, and microvascular dysfunction. doi.orgfrontiersin.org Studies have evaluated the effects of TCV-309 in modulating I/R injury in isolated organs and systemic models.

Myocardial Functional Preservation Post-Ischemia

Experimental studies using isolated hearts and in situ models have investigated the effect of TCV-309 on myocardial function following ischemia and reperfusion. In isolated blood-perfused rabbit hearts subjected to global ischemia and reperfusion, a pronounced release of PAF was observed during the reperfusion period. nih.gov Treatment with TCV-309 significantly improved post-ischemic left ventricular function and reduced the release of creatine (B1669601) kinase, an indicator of myocardial damage. nih.govmedchemexpress.com

In a study using open-chest anesthetized dogs subjected to coronary artery occlusion and reperfusion, TCV-309 demonstrated beneficial effects on reducing severe ventricular arrhythmias during reperfusion. nih.gov While it improved the recovery of monophasic action potentials, significant differences in percentage segment shortening and left ventricular pressure were not observed between treated and untreated groups in this specific model of brief coronary artery occlusion. nih.gov

Further research in swine subjected to regional myocardial ischemia and reperfusion indicated that TCV-309 improved survival and reduced cardiovascular dysfunctions. researchgate.net Treated animals maintained significantly higher systemic arterial blood pressure during reperfusion and required less antiarrhythmic and inotropic support compared to untreated animals. researchgate.netresearchgate.net

Table 1: Effects of TCV-309 on Myocardial Ischemia-Reperfusion Injury in Preclinical Models

| Model | Species | Ischemia Duration | Reperfusion Duration | Key Findings | Citation |

| Isolated Langendorff heart | Rabbit | 120 minutes | 60 minutes | Improved left ventricular developed pressure recovery, decreased creatine kinase release. | nih.govmedchemexpress.com |

| In situ coronary artery occlusion | Dog | 20 minutes | 30 minutes | Reduced severe ventricular arrhythmias, improved monophasic action potential recovery. | nih.gov |

| Regional myocardial ischemia/reperfusion | Swine | 60 minutes | 8 days | Improved survival, higher systemic arterial blood pressure, reduced need for antiarrhythmic/inotropic support. | researchgate.netresearchgate.net |

Hepatic Injury Attenuation During Ischemia-Reperfusion

TCV-309 has also been investigated for its protective effects against hepatic I/R injury. Studies in rats subjected to warm hepatic ischemia and reperfusion evaluated the impact of TCV-309 on liver function and damage markers. Pretreatment with TCV-309 improved bile flow rate, suggesting restoration of hepatic ATP levels, and significantly decreased the tissue glutathione (B108866) disulfide/glutathione ratio, indicating attenuation of oxidative stress. wjgnet.com Less severe midzonal liver injury and congestion were observed in TCV-309 treated groups. wjgnet.com

TCV-309 treatment significantly suppressed the increase in plasma levels of AST (aspartate transaminase) and endothelin (ET)-1, a vasoconstrictor implicated in hepatic microvascular injury, following reperfusion. wjgnet.comnih.gov Reduced hepatocellular necrosis and neutrophil accumulation were also noted in treated animals. wjgnet.com Furthermore, TCV-309 pretreatment improved survival rates after total hepatic ischemia. wjgnet.comnih.gov The protective effects of TCV-309 in hepatic I/R injury are suggested to involve the indirect modulation of plasma ET-1 levels. wjgnet.comnih.gov

Table 2: Effects of TCV-309 on Hepatic Ischemia-Reperfusion Injury in Rats

| Experimental Condition | Key Findings | Citation |

| Warm hepatic ischemia/reperfusion | Improved bile flow, decreased tissue GSSG/GSH ratio, reduced liver injury and congestion, suppressed plasma AST and ET-1, improved survival. | wjgnet.comnih.govnih.gov |

| LPS-induced liver injury with regenerating livers post-PH | Higher survival rates, suppressed plasma ALT and CINC levels, reduced liver tissue necrosis and neutrophil infiltration. | wjgnet.com |

Efficacy in Experimental Models of Disseminated Intravascular Coagulation (DIC)

Disseminated intravascular coagulation (DIC) is a life-threatening disorder characterized by widespread activation of coagulation, leading to the formation of microthrombi and consumption of platelets and coagulation factors. merckmanuals.com PAF is known to play a role in the pathogenesis of endotoxin-induced DIC. nih.govnih.govresearchgate.net

TCV-309 has been investigated for its beneficial effects in experimental models of DIC. In rats with endotoxin-induced DIC, TCV-309 demonstrated dose-dependent beneficial effects. nih.gov Treatment with TCV-309 significantly ameliorated the decrease in platelet count and plasma fibrinogen, the prolongation of prothrombin time (PT) and activated partial thromboplastin time (APTT), and the increase in fibrin and fibrinogen degradation products (FDP). nih.govthieme-connect.de TCV-309 also inhibited glomerular fibrin deposition and significantly decreased the increased plasma tissue factor (TF) activity observed in DIC rats. nih.gov These findings suggest that PAF contributes to endotoxin-induced DIC, potentially via the generation of TF, and that PAF antagonists like TCV-309 may have therapeutic potential in this condition. nih.govmdpi.com

Table 3: Effects of TCV-309 on Endotoxin-Induced DIC in Rats

| Parameter | Endotoxin Group (Control) | TCV-309 Treated Group | Significance | Citation |

| Platelet Count | Decreased | Ameliorated decrease | Significant | nih.govthieme-connect.de |

| Plasma Fibrinogen | Decreased | Ameliorated decrease | Significant | nih.govthieme-connect.de |

| Prothrombin Time (PT) | Prolonged | Ameliorated prolongation | Significant | nih.govthieme-connect.de |

| Activated Partial Thromboplastin Time (APTT) | Prolonged | Ameliorated prolongation | Significant | nih.govthieme-connect.de |

| Fibrin and FDP | Increased | Decreased | Significant | nih.govthieme-connect.de |

| Glomerular Fibrin Deposition | Present | Inhibited | Significant | nih.gov |

| Plasma Tissue Factor (TF) Activity | Increased | Significantly decreased | Significant | nih.gov |

Modulation of Pathophysiological Processes in Experimental Pancreatitis

Acute pancreatitis is an inflammatory condition of the pancreas where PAF is considered to play a role in both local and systemic complications. imrpress.comwjgnet.com Experimental models of pancreatitis, such as those induced by cerulein or exogenous PAF, have been used to study the effects of PAF antagonists. bmj.comjpp.krakow.pl

In rats with cerulein-induced pancreatitis, infusion of cerulein led to increased pancreatic weight, protein content, tissue PAF levels, and plasma amylase, along with histological evidence of acute pancreatitis. bmj.com Exogenous PAF also produced similar alterations. bmj.com Administration of TCV-309 before the induction of pancreatitis by cerulein or exogenous PAF significantly reduced the biochemical and morphological alterations caused by both inducers. wjgnet.combmj.com This suggests that PAF is an important mediator in the pathogenesis of acute pancreatitis, potentially by reducing blood flow and increasing vascular permeability in the pancreas, and that TCV-309 can modulate these processes. bmj.com

Table 4: Effects of TCV-309 on Experimental Pancreatitis in Rats

| Inducer of Pancreatitis | Parameter | Control Group (Pancreatitis) | TCV-309 Treated Group | Significance | Citation |

| Cerulein | Pancreatic Weight | Increased | Reduced | Significant | bmj.com |

| Cerulein | Pancreatic Protein Content | Increased | Reduced | Significant | bmj.com |

| Cerulein | Tissue PAF Level | Increased | Reduced | Significant | bmj.com |

| Cerulein | Plasma Amylase | Increased | Reduced | Significant | wjgnet.combmj.com |

| Cerulein | Histological Alterations | Present | Reduced | Significant | bmj.com |

| Exogenous PAF | Pancreatic Weight | Increased | Reduced | Significant | bmj.com |

| Exogenous PAF | Pancreatic Protein Content | Increased | Reduced | Significant | bmj.com |

| Exogenous PAF | Plasma Amylase | Increased | Reduced | Significant | bmj.com |

| Exogenous PAF | Histological Alterations | Present | Reduced | Significant | bmj.com |

Investigation of Tcv 309 in Disease Pathogenesis Studies Using Advanced Animal Models

Role in Sepsis and Systemic Inflammatory Response Syndrome (SIRS) Pathogenesis

Sepsis and SIRS are life-threatening conditions characterized by a dysregulated host response to infection or injury, leading to widespread inflammation and potential organ dysfunction. semanticscholar.orgvettimes.co.uk Platelet-activating factor (PAF) and its receptor (PAFR) have been implicated in the pathogenesis of SIRS and shock, with administration of PAF mimicking several physiological changes observed in experimental distributive shock models, including hypotension, increased vascular permeability, and lethality. pnas.org

TCV-309, as a PAFR antagonist, has been investigated for its potential to mitigate the severe inflammatory responses seen in these conditions in animal models.

Attenuation of Pro-inflammatory Cytokine Network Induction (e.g., TNF, IL-6, IL-8)

Pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) play critical roles in driving the inflammatory cascade in sepsis and SIRS. semanticscholar.orgmdpi.com Excessive and uncontrolled release of these mediators contributes to tissue damage and organ failure. semanticscholar.org

Studies have shown that TCV-309 can significantly inhibit the production of TNF, IL-6, and IL-8 induced by various stimuli, including lipopolysaccharide (LPS), Staphylococcus enterotoxin B (SEB), and live bacteria in human whole blood. nih.gov In septic mice, TCV-309 demonstrated modulation of cytokine release by monocytes/macrophages. oup.com This effect is possibly mediated by trapping LPS and presenting it for phagocytosis before it can bind and activate immune cells. oup.com

While specific detailed data tables from animal models directly showing TCV-309's impact on the induction levels of TNF, IL-6, and IL-8 in sepsis/SIRS are not extensively available in the provided search results, the findings in human whole blood suggest a potential mechanism for its beneficial effects observed in animal models of endotoxin (B1171834) and anaphylactic shock. medchemexpress.comnih.gov

Impact on Soluble Cytokine Receptor Shedding

Information specifically detailing TCV-309's impact on soluble cytokine receptor shedding in the context of sepsis or SIRS pathogenesis in animal models was not found within the provided search results.

Therapeutic Potential in Neuropathic Pain Pathophysiology

Neuropathic pain is a chronic pain state resulting from damage or dysfunction of the somatosensory nervous system. ajol.info It is often characterized by allodynia, which is pain evoked by normally non-painful stimuli. niph.go.jpnih.gov PAF has been implicated in the pathology of neuropathic pain. nih.gov

TCV-309, as a PAF antagonist, has shown therapeutic potential in various animal models of neuropathic pain. niph.go.jpnih.govplos.org

Anti-Allodynia Efficacy in Various Nerve Injury Models (e.g., Sciatic Nerve Ligation, Chronic Constriction Injury)

TCV-309 has demonstrated potent and long-lasting anti-allodynia effects in several different neuropathic pain models in mice. niph.go.jpnih.govsemanticscholar.org These models include:

Partial Sciatic Nerve Ligation Injury Model: This model involves ligating a portion of the sciatic nerve, leading to the development of neuropathic pain symptoms, including tactile allodynia. niph.go.jpnih.govnih.gov TCV-309 has been effective in increasing the withdrawal threshold in this model. niph.go.jp

Chronic Constriction Injury (CCI) Model: The CCI model involves placing constrictive ligatures around the sciatic nerve, resulting in sustained neuropathic pain and mechanical allodynia. ajol.infoniph.go.jpircmj.comnih.gov TCV-309 effectively increased the withdrawal threshold in the CCI model, with the effect lasting over 5 days. niph.go.jp

Partial Infraorbital Nerve Ligation Model: TCV-309 also showed effectiveness in increasing the withdrawal threshold in this model. niph.go.jp

Streptozotocin (STZ)-induced Diabetes Model: This model is used to study painful diabetic neuropathy. TCV-309 produced profound and long-lasting anti-allodynia effects in this model. niph.go.jp

The anti-allodynia effects of TCV-309 in these models suggest its ability to modulate the pain sensitization that occurs after nerve injury. The mode of anti-allodynia action of TCV-309 in vivo has been analyzed, revealing a competitive action against PAF shortly after injection, which converts to a non-competitive action later. nih.gov The anti-allodynia effect of PAF antagonists is suggested to be at least in part mediated by spinal relief of PAF-induced dysfunction of GlyRα3. niph.go.jpnih.govsemanticscholar.org

Modulation of Pain Sensitization in Models of Cancer-Induced Bone Pain

Cancer-induced bone pain (CIBP) is a severe and often treatment-resistant type of pain experienced by patients with bone metastases. plos.orgnih.govarizona.edu Animal models of CIBP, such as the femur bone cancer (FBC) model in mice, are used to study the mechanisms of this pain and evaluate potential analgesics. plos.orgnih.govarizona.eduniph.go.jp

TCV-309 has been investigated for its effects on pain sensitization in models of CIBP. In the FBC model in mice, intravenous administration of TCV-309 effectively ameliorated allodynia and improved pain behaviors such as guarding and limb-use abnormalities. plos.orgsemanticscholar.orgnih.gov These pain-relieving effects were achieved with low doses and were long-lasting. plos.orgnih.gov

Blockade of spinal PAF receptors by intrathecal injection of TCV-309 also produced a pain-relieving effect in this model. plos.orgnih.gov The amount of an inducible PAF synthesis enzyme, lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2) protein, was found to be significantly increased in the spinal cord after transplantation of tumor cells into the mouse tibia, suggesting a role for PAF in CIBP. plos.orgnih.gov

Furthermore, the combination of morphine with PAF receptor antagonists like TCV-309 can lead to a marked enhancement of the analgesic effect against bone cancer pain without affecting morphine-induced constipation. plos.orgnih.gov Repeated administration of TCV-309 suppressed the appearance of pain behaviors and prolonged the survival of FBC mice. plos.orgnih.govniph.go.jp

Data from studies on CIBP models illustrate TCV-309's ability to modulate pain sensitization:

| Model | TCV-309 Effect on Allodynia | Other Pain Behaviors Improved | Duration of Effect |

| Femur Bone Cancer (FBC) model (mice) | Ameliorated allodynia plos.orgnih.gov | Guarding, limb-use plos.orgnih.gov | Long-lasting plos.orgnih.gov |

Comparative Studies and Structure Activity Relationships in Paf Antagonism Research

Broader Academic Insights into Structure-Activity Relationships (SAR) within the Platelet-Activating Factor Antagonist Class Relevant to TCV-309's Efficacy

The development of potent and selective PAF receptor antagonists has involved extensive SAR studies aimed at identifying molecular features crucial for high-affinity binding and functional blockade of the receptor. PAF itself is a phospholipid characterized by an alkyl chain at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position of a glycerol (B35011) backbone. nih.govwikipedia.org Early synthetic PAF inhibitors often retained some structural similarity to PAF. encyclopedia.pub However, later generations of antagonists, including TCV-309, are structurally diverse and often feature heterocyclic ring systems. encyclopedia.pub

General SAR insights for PAF antagonists suggest that optimal activity often involves a balance of lipophilic and polar interactions with the PAF receptor. Studies on various classes of PAF antagonists have highlighted the importance of features such as:

A cationic headgroup: Mimicking the phosphocholine headgroup of PAF is often crucial for receptor binding. uni-freiburg.de

Lipophilic regions: These interact with hydrophobic pockets within the receptor binding site. The length and nature of alkyl chains or other lipophilic moieties significantly influence potency. uni-freiburg.de

Hydrogen bond acceptors: Heterocyclic structures containing sp² nitrogen atoms can act as hydrogen bond acceptors, contributing to receptor interaction. encyclopedia.pub

While detailed, publicly available SAR studies specifically on structural modifications of TCV-309 were not extensively found in the provided snippets, its high potency and specificity suggest that its unique chemical structure, which includes a pyridinium (B92312) ring, an anilino group, a propanoylamino linker, and a tetrahydroisoquinoline carboxylate moiety, is well-suited to engage with the key binding sites of the PAF receptor. nih.gov The presence of the positively charged pyridinium ring likely mimics the cationic headgroup of PAF, facilitating initial electrostatic interactions with the receptor. The various cyclic and aromatic systems, along with the aliphatic chains, would contribute to lipophilic interactions and proper positioning within the receptor binding pocket. The specific arrangement and flexibility of the linkers between these key features are also critical for achieving optimal binding affinity and antagonistic activity. The observed potency of TCV-309 in inhibiting [³H]PAF binding directly reflects favorable interactions between its structure and the PAF receptor binding site. guidetomalariapharmacology.orgnih.gov Comparative studies with other antagonists like WEB 2086, which has a distinct thienotriazolodiazepine structure, and the natural product Ginkgolide B (BN 52021), a diterpene lactone, further emphasize that diverse structural scaffolds can achieve PAF antagonism, provided they present the necessary pharmacophoric features to interact effectively with the PAF receptor. The superior potency of TCV-309 in certain preclinical models compared to other antagonists suggests a particularly favorable interaction profile with the PAF receptor in those specific biological contexts. wikipedia.org

Future Directions in Tcv 309 Academic Research

Elucidation of Novel Signaling Pathways and Molecular Targets Influenced by TCV-309

While TCV-309 is known to primarily target the PAF receptor (PAFR), future research aims to uncover potentially novel signaling pathways and additional molecular targets that might be indirectly or directly influenced by TCV-309 binding or its downstream effects researchgate.netidrblab.net. The PAFR is a G-protein-coupled receptor that mediates its actions through G protein activation, leading to the activation of a phosphatidylinositol-calcium second messenger system idrblab.net. Understanding the full scope of downstream signaling cascades modulated by TCV-309 is crucial.

Studies have already provided insights into TCV-309's mode of action. For instance, research in neuropathic pain models suggests that the anti-allodynia effect of PAF antagonists, including TCV-309, is at least partially mediated by the spinal relief of PAF-induced dysfunction of GlyRα3 researchgate.netplos.orgresearchmap.jp. Furthermore, in vivo analysis of TCV-309's action revealed a shift from a competitive action against PAF shortly after injection to a non-competitive action later, potentially suggesting mechanisms like down-regulation of PAF receptors over time researchgate.net.

Exploration of TCV-309's Role in Underexplored Disease Models and Inflammatory Conditions

TCV-309 has been investigated in several disease models and inflammatory conditions, including endotoxin (B1171834) shock, anaphylactic shock, neuropathic pain, bone cancer pain, and acute pancreatitis researchgate.netnih.govplos.orgmedchemexpress.comoup.com. However, the broad involvement of PAF in numerous inflammatory and physiological processes suggests that TCV-309's potential extends to many underexplored areas medchemexpress.comnih.govmdpi.comwjgnet.com.

Future research should focus on evaluating TCV-309's efficacy in disease models where PAF is known to play a role but TCV-309 has not been extensively studied. These could include:

Other pain modalities: Beyond neuropathic and bone cancer pain, exploring TCV-309 in inflammatory pain models or models of visceral pain could reveal broader analgesic potential.

Various organ injuries: Given PAF's role in ischemia-reperfusion injury in organs like the liver and heart, further investigation into TCV-309's protective effects in models of injury to other organs is warranted oup.comwjgnet.comoup.com.

Chronic inflammatory diseases: Exploring TCV-309 in models of chronic inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, or asthma, where PAF is implicated, could open new therapeutic avenues medchemexpress.com.

Sepsis and systemic inflammatory response syndrome (SIRS): While some studies have been conducted, further research is needed to clarify the role of TCV-309 in different stages and subtypes of sepsis and SIRS, potentially in combination with other therapies uninet.edunih.gov.

Thrombocytopenia: Research has shown TCV-309 can reduce LPS-induced thrombocytopenia in animal models, suggesting a potential role in managing thrombocytopenia in inflammatory or infectious contexts mdpi.com.

Detailed research findings from existing studies provide a basis for this future exploration. For instance, in a femur bone cancer model in mice, TCV-309 ameliorated allodynia and improved pain behaviors, and repeated administration suppressed pain behaviors and prolonged survival plos.org. In isolated rabbit hearts subjected to ischemia-reperfusion injury, TCV-309 improved the recovery of left ventricular developed pressure and reduced the leakage of creatine (B1669601) kinase oup.com. These findings support the rationale for investigating TCV-309 in other related conditions.

Data from previous studies can inform the design of future experiments in these underexplored areas. For example, understanding the effective concentrations and observed outcomes in existing animal models can guide dose selection and efficacy endpoints in new studies.

Interactive Table 1: Summary of Selected Pre-clinical Findings for TCV-309

| Disease Model / Condition | Species | Key Finding | Source |

| Neuropathic Pain | Mice | Potent and long-lasting anti-allodynia action, mediated partly by spinal GlyRα3. | researchgate.netresearchmap.jp |

| Bone Cancer Pain | Mice | Ameliorated allodynia, improved pain behaviors, prolonged survival. Enhanced effect with morphine. | plos.orgresearchgate.net |

| Ischemia-Reperfusion Injury | Rabbit | Improved left ventricular function recovery, reduced creatine kinase leakage in isolated hearts. | oup.com |

| Endotoxin-induced Liver Injury | Rat | Attenuated hepatocellular apoptosis/necrosis, reduced neutrophil infiltration and TNF-α levels. | wjgnet.com |

| LPS-induced Thrombocytopenia/Neutropenia | Dogs | Significantly reduced LPS-induced thrombocytopenia. | mdpi.com |

Advancements in Research Methodologies for Comprehensive PAFR Antagonist Evaluation

Future academic research on TCV-309 and other PAFR antagonists will benefit from advancements in research methodologies researchgate.netunisa.edu.au. More sophisticated approaches are needed for a comprehensive evaluation of their pharmacological properties and therapeutic potential.

Key areas for methodological advancements include:

In vitro assay development: Developing more physiologically relevant in vitro models that mimic the complexity of PAFR signaling in different tissues and in the presence of other inflammatory mediators. This could include co-culture systems or 3D tissue models.

In vivo imaging techniques: Utilizing advanced in vivo imaging techniques to visualize the distribution of TCV-309, its binding to PAFR in real-time, and its effects on cellular and molecular events in living animals. This could provide valuable insights into pharmacokinetics and pharmacodynamics.

Biomarker identification and validation: Identifying and validating specific biomarkers that can reliably indicate PAFR activation and the effectiveness of PAFR antagonism by TCV-309 in pre-clinical models and potentially in future clinical studies. This would aid in assessing target engagement and therapeutic response.

Integration of multi-omics data: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to gain a holistic understanding of the biological impact of TCV-309 and to identify potential predictive markers of response or resistance.

Development of novel animal models: Creating more refined animal models that better recapitulate specific aspects of human diseases where PAF is involved, allowing for a more accurate assessment of TCV-309's therapeutic potential.

High-throughput screening: Developing high-throughput screening methods to identify novel compounds with similar or improved PAFR antagonist properties compared to TCV-309, facilitating the discovery of next-generation therapeutics.

These methodological advancements will enable researchers to conduct more rigorous and informative studies on TCV-309, leading to a more comprehensive understanding of its mechanisms of action, efficacy in diverse conditions, and ultimately, its potential clinical utility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.